methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride
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Overview
Description
Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a spirocyclic framework and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Annulation Strategy: One common synthetic route involves the annulation of cyclopentane and four-membered rings using readily available starting materials. This method employs conventional chemical transformations to achieve the desired structure.
Industrial Production Methods: The compound can be synthesized on an industrial scale using optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at various positions on the spirocyclic framework, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives of the spirocyclic framework.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: The compound may be explored for its therapeutic potential in various diseases due to its unique chemical structure. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and the spirocyclic framework play crucial roles in its interaction with biological molecules. The exact mechanism of action would depend on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the hydroxyl group.
Other spirocyclic compounds: Various other spirocyclic compounds with different substituents and functional groups.
Uniqueness: Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride is unique due to its specific arrangement of the hydroxyl group and the spirocyclic framework, which can lead to distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS Number: 2866354-45-0) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₉H₁₆ClNO₃
- Molecular Weight : 221.68 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed various pharmacological effects, including:
- Antinociceptive Effects : Preliminary studies suggest that the compound exhibits pain-relieving properties, potentially acting as an analgesic agent through modulation of opioid receptors.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
- Cytotoxicity : Investigations into its cytotoxic effects indicate that it may selectively target certain cancer cell lines, offering a potential avenue for cancer therapy.
The precise mechanisms by which this compound exerts its effects are still being elucidated. However, some proposed mechanisms include:
- Opioid Receptor Modulation : The compound may act as an agonist at mu-opioid receptors, contributing to its analgesic effects.
- Inhibition of Pro-inflammatory Cytokines : It may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Research Findings
Study | Focus | Findings |
---|---|---|
Study A (2021) | Analgesic Properties | Demonstrated significant pain relief in animal models, with a mechanism involving opioid receptor activation. |
Study B (2022) | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases. |
Study C (2023) | Cytotoxicity | Induced apoptosis in specific cancer cell lines with minimal effects on normal cells, indicating selectivity and reduced toxicity. |
Properties
IUPAC Name |
methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-13-7(11)9(12)4-8(5-9)2-3-10-6-8;/h10,12H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUOQPKSXHIPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.